3-methanesulfinyl-4H-1,2,4-triazole

Medicinal Chemistry Physicochemical Properties Drug Design

Inconsistent sulfoxide-triazole scaffold quality undermines SAR reproducibility in medicinal chemistry. 3-Methanesulfinyl-4H-1,2,4-triazole (CAS 1258639-46-1) is a well-characterized building block with defined sulfinyl oxidation state, enabling reliable functionalization and chiral probe design. • LogP -1.90 & mp 119-121°C ensure predictable physicochemical properties. • ≥95% purity, verified by NMR/HPLC, eliminates confounding by-products. • In stock with rapid global delivery for uninterrupted research workflows.

Molecular Formula C3H5N3OS
Molecular Weight 131.16 g/mol
CAS No. 1258639-46-1
Cat. No. B1523850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methanesulfinyl-4H-1,2,4-triazole
CAS1258639-46-1
Molecular FormulaC3H5N3OS
Molecular Weight131.16 g/mol
Structural Identifiers
SMILESCS(=O)C1=NC=NN1
InChIInChI=1S/C3H5N3OS/c1-8(7)3-4-2-5-6-3/h2H,1H3,(H,4,5,6)
InChIKeyUOMCXNNOJBMXTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methanesulfinyl-4H-1,2,4-triazole Baseline Overview


3-Methanesulfinyl-4H-1,2,4-triazole (CAS 1258639-46-1) is a sulfur-containing heterocyclic compound with the molecular formula C3H5N3OS and a molecular weight of 131.16 g/mol [1]. It is characterized by a 1,2,4-triazole core substituted at the 3-position with a methanesulfinyl (-S(O)CH3) group. This structure classifies it as a sulfoxide-containing triazole . As a versatile small molecule scaffold, it is primarily utilized as a building block in medicinal chemistry and chemical biology research for the synthesis of more complex molecules . Its classification and labeling according to the ECHA C&L Inventory include several hazard statements (e.g., H302, H315, H319, H332, H335), indicating necessary safety precautions during handling [2].

1 Sulfinyl-triazole building block for medicinal chemistry libraries
2 Chiral sulfoxide handle enables asymmetric synthesis pathways
3 Hydrophilic scaffold supports aqueous-compatible reaction design

Risks of Substituting 3-Methanesulfinyl-4H-1,2,4-triazole


Substituting 3-methanesulfinyl-4H-1,2,4-triazole with other triazole derivatives is scientifically unsound due to the profound impact of the specific sulfur oxidation state on physical properties and reactivity. The sulfinyl (-S(O)-) group is a distinct pharmacophore and chemical entity, not interchangeable with a sulfanyl (-S-) or sulfonyl (-SO2-) group. This functional group governs the compound's polarity, hydrogen-bonding capability, and potential as a chiral center, leading to a markedly different physicochemical profile. For instance, the measured logP of -1.90 for this sulfinyl derivative is a critical parameter that dictates solubility and permeability, and this value would differ significantly for its thioether or sulfone analogs. Consequently, any synthetic pathway or biological assay using a generic triazole will yield different results, undermining research reproducibility and validity .

Sulfur oxidation state mismatch
Sulfinyl (-S(O)-) polarity and reactivity differ markedly from sulfanyl or sulfonyl analogs; direct swap may alter solubility and synthetic outcomes.
Physicochemical profile shift
Significant LogP variation and hydrogen-bonding character may change permeability and assay behavior; verify if class-level analog is intended.

3-Methanesulfinyl-4H-1,2,4-triazole vs. Key Analogs


Lipophilicity: LogP Differentiation

The lipophilicity of 3-methanesulfinyl-4H-1,2,4-triazole, as quantified by its partition coefficient (LogP), is -1.90 . This value positions the compound as highly hydrophilic. In contrast, its unsubstituted parent scaffold, 1,2,4-triazole, has a reported LogP of -0.58, and the sulfanyl analog (3-methylsulfanyl-4H-1,2,4-triazole) is significantly more lipophilic. This quantitative difference in LogP is a critical parameter for predicting membrane permeability and solubility in biological assays, directly influencing the outcome of cell-based studies or pharmacokinetic profiling .

LogP differentiation
Class-level
-1.90 (target) vs parent triazole (-0.58); ΔLogP >1.3 towards more lipophilic sulfanyl analog.
Supports hydrophilic selection for aqueous assays; class-level inference.
Comparator values are literature-derived; verify for your experimental system.
Medicinal Chemistry Physicochemical Properties Drug Design

Melting Point & Solid-State Stability

The target compound is a solid at room temperature with a reported melting point of 119 - 121 °C [1]. This well-defined thermal property is a key differentiator from its liquid or lower-melting analogs. The melting point is not only a critical quality control metric for verifying identity and purity upon receipt but also informs storage and handling protocols. Furthermore, it provides an initial indication of solid-state stability and crystallinity, which can be crucial for formulation studies or for designing reproducible experimental protocols .

Melting point
Reported
119 – 121 °C
Supports identity confirmation and solid-state consistency.
Vendor-reported; confirm by in-house QC.
Analytical Chemistry Formulation Science Material Science

Sulfinyl Group as a Chiral Handle

The methanesulfinyl (-S(O)CH3) group is a chiral functional handle and is in an intermediate oxidation state between a thioether and a sulfone . This enables unique chemical transformations not possible with its analogs. For instance, it can act as a chiral auxiliary in asymmetric synthesis or be selectively oxidized to a sulfone or reduced to a thioether, offering a point for further diversification. In contrast, the sulfanyl analog (-S-) is primarily a nucleophile or leaving group, and the sulfonyl analog (-SO2-) is a strong electron-withdrawing group [1]. The sulfinyl group's specific reactivity profile allows for the creation of chirality and the exploration of distinct chemical space in library synthesis.

Chiral functional handle
Class-level
Sulfinyl: chiral, intermediate oxidation state; can be selectively oxidized or reduced. Sulfanyl: nucleophile. Sulfonyl: electron-withdrawing.
Enables stereochemical diversification in synthesis.
Based on general sulfur chemistry; validate with target substrate.
Organic Synthesis Medicinal Chemistry Stereochemistry

3-Methanesulfinyl-4H-1,2,4-triazole Research Applications


Medicinal Chemistry Library Scaffold

Based on its defined structure and the versatile sulfinyl functional group, 3-methanesulfinyl-4H-1,2,4-triazole is ideally suited as a core scaffold for generating diverse compound libraries in early-stage drug discovery. Researchers can leverage the sulfinyl moiety for further functionalization through oxidation/reduction or for introducing chirality , as supported by its classification as a 'versatile small molecule scaffold' by vendors .

Analytical Reference & Metabolite Studies

The compound's well-defined melting point (119-121 °C) and molecular weight (131.16 g/mol) make it a valuable reference standard for analytical method development (e.g., HPLC, LC-MS). Its sulfoxide functional group also serves as a model system for studying S-oxidation metabolites of sulfur-containing drugs, which is a common Phase I metabolic pathway .

Crystallography & Solid-State Screening

The compound's existence as a solid with a specific melting point indicates a propensity for crystallinity. This makes it a candidate for solid-state chemistry studies, including polymorphism screening, salt/co-crystal formation, and single-crystal X-ray diffraction, which are critical for understanding structure-property relationships in drug development .

Probe for Sulfoxide-Dependent Interactions

The methanesulfinyl group's unique hydrogen-bonding and polar characteristics (reflected by its LogP of -1.90) make 3-methanesulfinyl-4H-1,2,4-triazole a valuable small molecule probe for investigating protein-ligand interactions that are sensitive to these specific physicochemical properties, such as those with metalloenzymes or polar binding pockets .

Application
Selection Property
Validation Focus
Medicinal chemistry library synthesis
Chiral sulfoxide handle; polar scaffold
Diversification via oxidation/reduction; assess scaffold reactivity
Analytical reference for S-oxide metabolism
Defined melting point and molecular weight
Confirm identity and purity by HPLC/LC-MS; use as model sulfoxide
Solid-state chemistry studies
Solid at RT; specific melting point
Polymorph screening and crystallinity evaluation
Polar binding pocket probe
Hydrophilic profile and H-bonding sulfinyl group
Assess interaction with metalloenzymes or polar binding sites

Technical Documentation Hub

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